

# Physical and chemical properties of 5lodomethyl-2-methyl-pyrimidine

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Compound of Interest

Compound Name: 5-lodomethyl-2-methyl-pyrimidine

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# An In-depth Technical Guide to 5-lodomethyl-2-methyl-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**5-lodomethyl-2-methyl-pyrimidine** is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleobases and various therapeutic agents. The introduction of an iodomethyl group at the 5-position of the 2-methyl-pyrimidine ring offers a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential applications of **5-lodomethyl-2-methyl-pyrimidine**, aimed at researchers and professionals in the field of drug development.

# **Physical and Chemical Properties**

While specific experimental data for **5-lodomethyl-2-methyl-pyrimidine** is not readily available in the literature, its properties can be inferred from related compounds and general chemical principles.

Table 1: Estimated Physical and Chemical Properties of 5-lodomethyl-2-methyl-pyrimidine



Property	Estimated Value/Information
Molecular Formula	C <sub>6</sub> H <sub>7</sub> IN <sub>2</sub>
Molecular Weight	234.04 g/mol
Appearance	Likely a solid at room temperature
Melting Point	Not determined
Boiling Point	Not determined
Solubility	Expected to be soluble in organic solvents like acetone, DMF, and DMSO.[1][2]
Stability	The iodomethyl group is a good leaving group and may be sensitive to light and nucleophiles.

# **Synthesis**

The synthesis of **5-lodomethyl-2-methyl-pyrimidine** can be approached from its corresponding hydroxymethyl precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (CAS No: 73-67-6).[3] Two common methods for converting a primary alcohol to an alkyl iodide are the Appel reaction and the Finkelstein reaction.

## **Experimental Protocol: Synthesis via Appel Reaction**

The Appel reaction provides a one-pot conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.[4][5]

#### Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + PPh $_3$  + I $_2$   $\rightarrow$  5-(Iodomethyl)-2-methylpyrimidin-4-amine

#### Procedure:

• In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.



- Add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents) to the solution and stir until dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (1.1 equivalents) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 5-lodomethyl-2-methyl-pyrimidine.

# **Experimental Protocol: Synthesis via Finkelstein Reaction**

The Finkelstein reaction is a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an iodide salt.[1][2]

Step 1: Tosylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine

Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methanol + TsCl → (4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate

Procedure:



- Dissolve 4-amino-5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine at 0 °C.
- Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the solution.
- Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
- Monitor the reaction by TLC.
- Once complete, pour the reaction mixture into ice-water and extract with an organic solvent.
- Wash the combined organic layers with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Step 2: Iodination via Finkelstein Reaction

#### Reaction:

(4-Amino-2-methylpyrimidin-5-yl)methyl 4-toluenesulfonate + NaI → 5-(Iodomethyl)-2-methylpyrimidin-4-amine

#### Procedure:

- Dissolve the tosylated intermediate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[1][2]
- Add sodium iodide (NaI) (1.5-2 equivalents) to the solution.
- Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent.

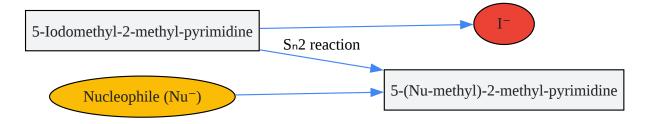


- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to afford 5-lodomethyl-2-methyl-pyrimidine.

## **Reactivity and Chemical Properties**

The key reactive site in **5-lodomethyl-2-methyl-pyrimidine** is the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the 5-position of the pyrimidine ring.

Nucleophilic Substitution: The iodomethyl group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its utility as a synthetic building block.



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Caption: Nucleophilic substitution at the iodomethyl group.

## **Spectral Data Interpretation**

While experimental spectra for **5-lodomethyl-2-methyl-pyrimidine** are not available, the expected spectral characteristics can be predicted based on the analysis of similar structures. [6][7][8]

## <sup>1</sup>H NMR Spectroscopy

• Pyrimidine Ring Protons: A singlet corresponding to the proton at the 4- or 6-position of the pyrimidine ring is expected, likely in the aromatic region ( $\delta$  8.0-9.0 ppm).



- Methyl Protons: A singlet for the methyl group at the 2-position would likely appear in the upfield region (δ 2.0-3.0 ppm).
- Iodomethyl Protons: A singlet for the methylene protons of the iodomethyl group is expected
  to be downfield due to the deshielding effect of the iodine atom, likely in the range of δ 4.05.0 ppm.[9]

## <sup>13</sup>C NMR Spectroscopy

- Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would appear in the aromatic region (δ 140-170 ppm).
- Methyl Carbon: The carbon of the methyl group at the 2-position would be found in the upfield region (δ 15-25 ppm).
- Iodomethyl Carbon: The carbon of the iodomethyl group would be significantly shielded by the iodine atom and is expected to appear at a relatively low chemical shift, potentially in the range of  $\delta$  0-10 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for:

- C-H stretching (aromatic): ~3000-3100 cm<sup>-1</sup>
- C-H stretching (aliphatic): ~2850-3000 cm<sup>-1</sup>
- C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm<sup>-1</sup>
- C-I stretching: A weak band in the fingerprint region, typically below 600 cm<sup>-1</sup>.

## **Mass Spectrometry**

In the mass spectrum, the molecular ion peak [M]<sup>+</sup> would be expected at m/z 234. A characteristic [M+1]<sup>+</sup> peak due to the natural abundance of <sup>13</sup>C would also be present. Fragmentation patterns would likely involve the loss of an iodine atom (m/z 127) or the entire iodomethyl group.[10]

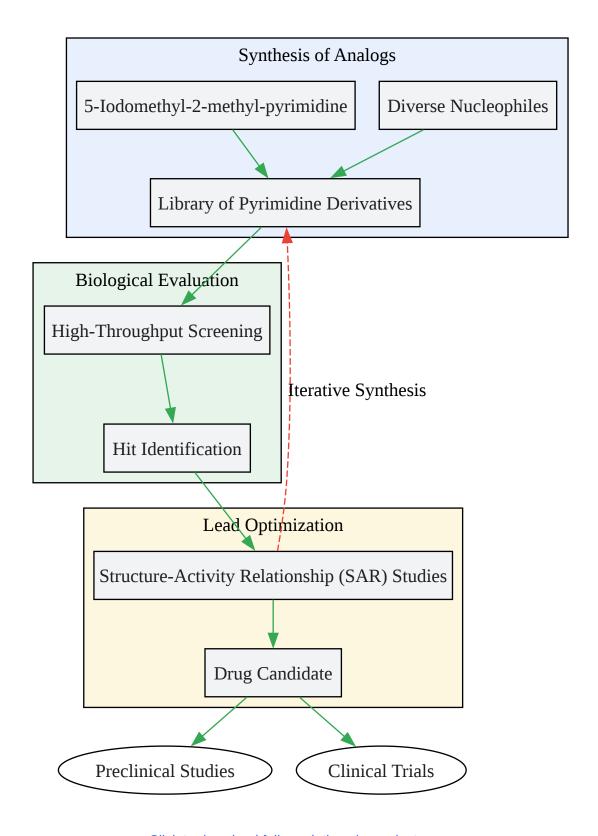


# **Applications in Drug Development**

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][12][13] The presence of the reactive iodomethyl group in **5-lodomethyl-2-methyl-pyrimidine** makes it a particularly attractive intermediate for the synthesis of novel drug candidates.

This compound can be utilized to introduce the 2-methyl-pyrimidine-5-methyl scaffold into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological targets, while the substituent introduced via the iodomethyl group can be tailored to optimize binding affinity and selectivity.





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Caption: Drug discovery workflow utilizing **5-lodomethyl-2-methyl-pyrimidine**.



### Conclusion

**5-lodomethyl-2-methyl-pyrimidine** is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available precursors and the reactivity of the iodomethyl group allow for the creation of a wide array of novel pyrimidine derivatives. While experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted, providing a solid foundation for its use in research and development. Further investigation into the biological activities of compounds derived from **5-lodomethyl-2-methyl-pyrimidine** is warranted and holds the potential to yield novel therapeutic agents.

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